2-Amino-4-hydroxy-3-methylbenzonitrile
Overview
Description
2-Amino-4-hydroxy-3-methylbenzonitrile is an organic compound with the molecular formula C8H8N2O. It is a derivative of benzonitrile, characterized by the presence of amino, hydroxy, and methyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Amino-4-hydroxy-3-methylbenzonitrile involves the reaction of benzoic acid derivatives with appropriate reagents. For instance, the synthesis can be achieved by reacting 4-amino-5-cyano-2-hydroxy-3-methylbenzoic acid with suitable dehydrating agents . The reaction conditions typically involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include quinones, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-3-methylbenzonitrile, particularly as a tyrosinase inhibitor, involves the interaction with the active site of the enzyme. This interaction prevents the enzyme from catalyzing the oxidation of tyrosine to melanin, thereby reducing melanin production. The molecular targets include the copper ions present in the active site of tyrosinase, and the pathways involved are related to melanin biosynthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-hydroxybenzonitrile
- 2-Amino-4-methylbenzonitrile
- 2-Amino-5-chlorobenzonitrile
- 2-Amino-5-nitrobenzonitrile
Uniqueness
2-Amino-4-hydroxy-3-methylbenzonitrile is unique due to the presence of both hydroxy and methyl groups on the benzene ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Biological Activity
2-Amino-4-hydroxy-3-methylbenzonitrile (commonly referred to as "the compound") is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H10N2O
- Molecular Weight : 150.18 g/mol
- IUPAC Name : this compound
Antiproliferative Effects
Studies have shown that benzonitrile derivatives can exhibit antiproliferative effects on cancer cell lines. For example, certain hydroxyl-substituted benzonitriles have been noted for their selective activity against breast cancer cell lines (MCF-7), with IC50 values indicating potent inhibitory effects . While direct data on this compound is sparse, its structural analogs suggest it may possess similar antiproliferative properties.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : Compounds with amino and hydroxyl groups can inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
- Cellular Signaling Modulation : The compound may influence signaling pathways associated with cell growth and survival, potentially through interactions with specific receptors or proteins.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various benzonitrile derivatives, including those structurally related to this compound. The findings indicated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL .
Case Study 2: Anticancer Potential
A related investigation focused on the antiproliferative effects of hydroxyl-substituted benzonitriles on cancer cells. Notably, derivatives showed IC50 values as low as 1.2 μM against MCF-7 cells. The study highlighted the importance of hydroxyl groups in enhancing biological activity, suggesting that similar modifications in this compound could yield promising therapeutic candidates .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Antimicrobial Activity | Antiproliferative Activity |
---|---|---|---|
This compound | Amino and Hydroxyl Substituents | Potentially effective | Needs further investigation |
Hydroxy-substituted Benzonitriles | Hydroxyl Groups | Effective against various bacteria | IC50 values < 5 μM |
Benzimidazole Derivatives | Multiple Substituents | Strong antibacterial properties | Selective against cancer cells |
Properties
IUPAC Name |
2-amino-4-hydroxy-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-7(11)3-2-6(4-9)8(5)10/h2-3,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRYGFSYGXKOSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541499 | |
Record name | 2-Amino-4-hydroxy-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102569-26-6 | |
Record name | 2-Amino-4-hydroxy-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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